5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with bromine and a pyrazole ring substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The synthesized pyrazole can then undergo halogenation to introduce the chlorine atom at the desired position.
Aldehyde Formation: The final step involves the formylation of the brominated benzene ring, which can be achieved through a Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid
Reduction: 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
5-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
InChI Key |
ISQOPXWAVQOYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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